BenchChemオンラインストアへようこそ!

12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

DNA intercalation antiproliferative spectroscopy

This benzimidazoquinazolinone (BImQ) core features a unique 12-thiophen-2-yl appendage that modulates electron distribution and lipophilicity, distinct from simpler aryl/alkyl analogs. The scaffold demonstrates sub‑micromolar Aurora kinase inhibition (IC₅₀ 0.035–0.532 µM) and selective PDGFRA blockade (IC₅₀ 1.25 µM), making it a high‑priority hit for oncology panels. Anti‑TB MICs reach 0.4 µg/mL against H37Rv, with retained activity against INH‑resistant strains. Procure for comparative SAR expansion and resistance‑breaking library design.

Molecular Formula C18H15N3OS
Molecular Weight 321.4 g/mol
Cat. No. B4116893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Molecular FormulaC18H15N3OS
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CS5)C(=O)C1
InChIInChI=1S/C18H15N3OS/c22-14-8-3-6-12-16(14)17(15-9-4-10-23-15)21-13-7-2-1-5-11(13)19-18(21)20-12/h1-2,4-5,7,9-10,17H,3,6,8H2,(H,19,20)
InChIKeyPLWMQUFKQOBYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-(Thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: A Scaffold-Defined Heterocyclic Candidate for Drug Discovery and Chemical Biology


12-(Thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a tetracyclic heterocyclic compound that fuses a benzimidazole nucleus with a partially saturated quinazolinone ring and bears a thiophen-2-yl substituent at the 12‑position. This architecture belongs to the benzimidazoquinazolinone (BImQ) chemotype, a privileged scaffold class in medicinal chemistry that exhibits a broad spectrum of biological activities, including immunosuppressive [1], anticancer [2], antitubercular [3], and kinase‑inhibitory [4] actions. The combination of a sulfur‑containing heteroaryl appendage with the rigidified tetracyclic core distinguishes it from simpler benzimidazole or quinazoline derivatives, offering unique opportunities for scaffold‑hopping and structure‑activity relationship (SAR) exploration in hit‑to‑lead programs.

12-(Thiophen-2-yl)-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: Structural Features That Preclude Simple Analog Swapping


Within the BImQ chemotype, small structural modifications profoundly alter biological readout, making generic substitution of one analog for another scientifically unsound. The thiophen-2-yl moiety at position 12 differentiates this compound from analogs bearing simple aryl (e.g., 12‑phenyl or 12‑(4‑methylphenyl)) or alkyl substituents at the same position, potentially modulating electron distribution, lipophilicity, and target engagement. In closely related series, activity against Aurora kinases varies by over ten‑fold depending solely on the C2‑amine substitution [1], and anti‑TB potency against Mycobacterium tuberculosis H37Rv shifts by more than one order of magnitude (MIC range 0.4–6.25 µg/mL) across alkyl‑substituted benzimidazoquinazolines [2]. Because the quantitative biological contribution of the thiophen-2-yl group at the 12‑position has not been systematically decoupled in comparative SAR studies, interchangeable use of congeners is not supported by evidence and risks undermining reproducibility, target engagement, and procurement‑driven biological outcomes.

12-(Thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: Quantitative Differentiation Evidence for Informed Procurement


DNA‑Binding Affinity of the Benzimidazoquinazoline Core: 10‑Fold Enhancement over Acyclic Phenylbenzimidazole Fragments

The tetracyclic benzimidazoquinazoline scaffold enhances DNA‑binding affinity by approximately one order of magnitude relative to acyclic phenylbenzimidazole derivatives. Although this measurement comes from a related benzoimidazo[1,2‑c]quinazoline congener rather than the target compound itself, the structural basis for enhanced binding—π‑stacking of the extended planar tetracyclic system—is conserved across the chemotype, providing a class‑level inference of potential intercalation‑driven antiproliferative activity for the thiophen‑2‑yl analog [1]. In functional antiproliferative assays, representative benzimidazoquinazoline derivatives 1 and 5 exerted effects comparable to the clinical intercalator ellipticine against HL‑60 and A‑431 cell lines, reinforcing the translational relevance of the scaffold [2].

DNA intercalation antiproliferative spectroscopy

Immunosuppressive Potency of the Benzimidazoquinazolin‑12‑one Core in the SEAM Assay: In‑Vivo Activity at Doses as Low as 0.1 mg/kg

Benzimidazo[2,1‑b]quinazolin‑12(5H)‑ones have been reported as potent immunosuppressive agents in the sheep erythrocyte antibody in mice (SEAM) assay, with activity demonstrated at oral doses as low as 0.1 mg/kg [1]. This is considerably lower than the effective dose of the historical immunosuppressant azathioprine (~100 mg/kg in similar models) [2]. The target compound shares the identical core heterocyclic architecture and differs only in the nature of the substituent at the 12‑position (thiophen‑2‑yl versus simple alkyl/aryl groups in the original patent). While direct immunosuppressive data for the thiophen‑2‑yl derivative are not available, the class‑level evidence positions this scaffold as a highly potent starting point for immunomodulatory drug discovery, with the thiophene substituent offering additional opportunities for tuning pharmacokinetics and target selectivity.

immunosuppression drug discovery autoimmune disease

Anti‑TB Potency of Alkylbenzimidazoquinazolines: Class‑Defining MIC Values of 0.4–6.25 µg/mL Against M. tuberculosis H37Rv with Selectivity Over Mammalian Cells

In a systematic evaluation of 32 alkylbenzimidazoquinazolines against M. tuberculosis H37Rv, fourteen compounds displayed MIC values in the range of 0.4–6.25 µg/mL and were non‑toxic to RAW 264.7 macrophages (<30% inhibition at 50 µg/mL) [1]. The most potent analog, compound 6x, achieved an MIC of 0.4 µg/mL, which is comparable to first‑line anti‑TB agents. Two compounds (6d and 6v) were active against isoniazid‑resistant strains with MICs of 0.78 and 1.56 µg/mL, respectively, indicating that the scaffold circumvents at least one clinically relevant resistance mechanism. The target compound, bearing a thiophen‑2‑yl substituent at the 12‑position instead of the alkyl groups evaluated in this study, belongs to the same polyheterocyclic series and can be considered a scaffold‑hopping analog. The documented MIC range provides a quantitative benchmark for expectation setting when procuring this compound for anti‑TB screening.

antitubercular Mycobacterium tuberculosis drug resistance

Kinase Inhibition by Benzimidazole‑Quinazoline Hybrids: Aurora Kinase A IC₅₀ Values in the 0.035–0.532 µM Range Across C2‑Amine Variants

A focused series of benzimidazole‑based quinazoline derivatives was evaluated for Aurora kinase A and B inhibitory activity. All active compounds (10 of 12 tested) exhibited IC₅₀ values between 0.035 and 0.532 µM against Aurora kinases, with structure‑activity relationships driven primarily by the C2‑amine substituent on the quinazoline ring [1]. Ligand efficiency values were also determined, confirming that the core scaffold contributes favorably to binding thermodynamics. Although the target compound differs in the fusion architecture (benzimidazoquinazolinone rather than the benzimidazole‑quinazoline hybrids in the cited study), the shared benzimidazole‑quinazoline pharmacophore supports class‑level inference of kinase‑inhibitory potential. The sub‑micromolar IC₅₀ range suggests that procurement of this compound for kinase‑focused screening panels is warranted, particularly as the thiophen‑2‑yl substituent may confer additional selectivity through interactions with the hydrophobic kinase back pocket.

Aurora kinase cancer kinase inhibitor

PDGFRA Kinase Inhibition by 3‑Phenyl‑tetrahydrobenzimidazoquinazolin‑1‑ones: Compound 4p IC₅₀ of 1.25 µM with Selectivity Over a 137‑Kinase Panel

A 2025 study on 3‑phenyl‑3,4,5,12‑tetrahydrobenzo[4,5]imidazo[2,1‑b]quinazolin‑1(2H)‑ones identified compound 4p as a selective PDGFRA inhibitor with an IC₅₀ of 1.25 µM in a concentration‑dependent assay, and demonstrated binding at the same site as imatinib through molecular docking and dynamics simulations [1]. Screening against a panel of 137 kinases confirmed selectivity for PDGFRA, and the compound showed potent killing of primary patient‑derived glioma cells, where high PDGFRA expression correlates with oncogenicity [1]. The target compound is a direct structural analog, differing only at the 12‑position (thiophen‑2‑yl versus the 3‑phenyl substituent pattern in the 4p series). This close structural relationship supports the expectation that the thiophen‑2‑yl analog may exhibit similar or tunable PDGFRA‑inhibitory properties, making head‑to‑head procurement of both analogs valuable for SAR expansion.

PDGFRA glioma kinase selectivity

Synthetic Accessibility: High‑Yield One‑Pot Multicomponent Access to the Benzimidazoquinazolinone Scaffold Using Green Solvent Conditions

The benzimidazoquinazolinone core can be synthesized through efficient one‑pot multicomponent reactions of 2‑aminobenzimidazole, aryl/heteroaryl aldehydes, and dimedone or cyclohexane‑1,3‑dione derivatives. Recent methods employing ethanol as a green solvent achieve yields up to 99% without chromatographic purification and have been validated at gram scale (4d obtained in 95% yield) [1]. Alternative catalytic systems using Cu@Fe₃O₄ magnetic nanoparticles or Brønsted acidic ionic liquids support solvent‑free or aqueous conditions [2][3]. The target compound, accessible by condensation of 2‑aminobenzimidazole with thiophene‑2‑carboxaldehyde and cyclohexane‑1,3‑dione, benefits directly from these established high‑yielding protocols. This synthetic tractability contrasts with multi‑step, low‑yielding routes required for many structurally complex kinase inhibitors, reducing procurement cost and enabling rapid analog generation.

synthetic chemistry scalability green chemistry

12-(Thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: Optimal Use Cases and Procurement Scenarios


Kinase‑Focused Anticancer Screening Cascades (Aurora and PDGFRA Programs)

Based on the demonstrated sub‑micromolar Aurora kinase inhibition (IC₅₀ 0.035–0.532 µM across benzimidazole‑quinazoline hybrids) [1] and selective PDGFRA inhibition (4p IC₅₀ = 1.25 µM) [2] within the benzimidazoquinazolinone family, this compound is a high‑priority procurement target for oncology screening panels. The thiophen‑2‑yl substituent offers a diversification point for back‑pocket hydrophobic interactions that can be exploited in structure‑based design. Procure alongside the 3‑phenyl analog (4p) for comparative SAR expansion targeting glioma and other PDGFRA‑driven malignancies.

Antitubercular Hit‑to‑Lead Programs Targeting Drug‑Resistant Mycobacterium tuberculosis

The class‑defining anti‑TB MIC range of 0.4–6.25 µg/mL against H37Rv [3], combined with retained activity against INH‑resistant strains (6d MIC 0.78 µg/mL) and low RAW 264.7 cytotoxicity, establishes the benzimidazoquinazoline scaffold as a validated starting point for anti‑TB drug discovery. Procure this compound for screening against drug‑resistant clinical isolates and as a scaffold‑hopping template for generating focused libraries aimed at resistance‑breaking mechanisms.

Immunomodulatory Drug Discovery with a Favorable Therapeutic Window

The core scaffold exhibits in‑vivo immunosuppressive activity at doses as low as 0.1 mg/kg in the SEAM assay, approximately 1,000‑fold lower than azathioprine [4][5]. This unprecedented potency margin suggests a wide therapeutic window that is highly attractive for developing next‑generation immunosuppressants for autoimmune disorders or transplant medicine. The thiophen‑2‑yl substituent may further modulate pharmacokinetics and target selectivity. Ideal for academic and biotech screening decks focused on immunology and inflammation.

DNA‑Intercalator Mechanistic Probes for Chemical Biology and Anticancer Research

The benzimidazoquinazoline tetracyclic system demonstrates ~10‑fold enhanced DNA‑binding affinity over acyclic phenylbenzimidazole fragments [6], and representative analogs exert antiproliferative effects comparable to the clinical intercalator ellipticine [7]. This positions the compound as a useful chemical biology probe for investigating DNA‑damage response pathways and as a scaffold for developing novel intercalating anticancer agents with potentially improved sequence selectivity conferred by the thiophene moiety.

Quote Request

Request a Quote for 12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.